molecular formula C11H10F2O3 B1456301 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-77-0

1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1456301
CAS No.: 1263365-77-0
M. Wt: 228.19 g/mol
InChI Key: IKFREPWDPCDFML-UHFFFAOYSA-N
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Description

1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a difluorophenyl group attached to an ethanone moiety, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and ethylene glycol.

    Formation of Dioxolane Ring: Ethylene glycol reacts with a suitable ketone under acidic conditions to form the 1,3-dioxolane ring.

    Friedel-Crafts Acylation: The difluorobenzene undergoes Friedel-Crafts acylation with the dioxolane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanoic acid.

    Reduction: 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the dioxolane ring might influence the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure but different fluorine substitution pattern.

    1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Chlorine atoms instead of fluorine.

    1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Propanone instead of ethanone.

Uniqueness

1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the dioxolane ring also adds to its distinctiveness, potentially affecting its stability and solubility.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-7-1-2-9(13)8(5-7)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFREPWDPCDFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203787
Record name Ethanone, 1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-77-0
Record name Ethanone, 1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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